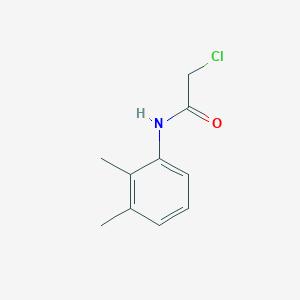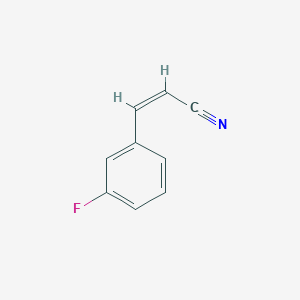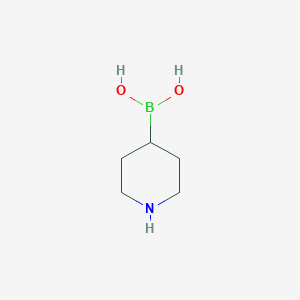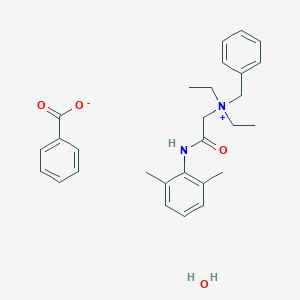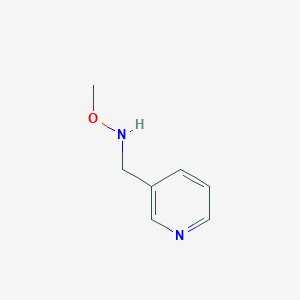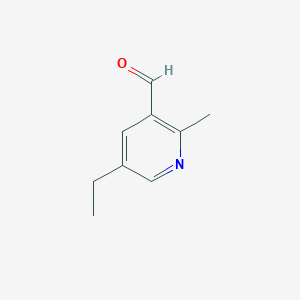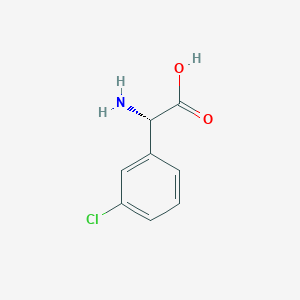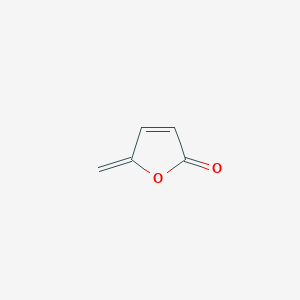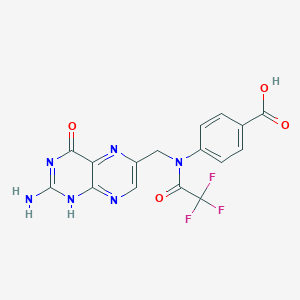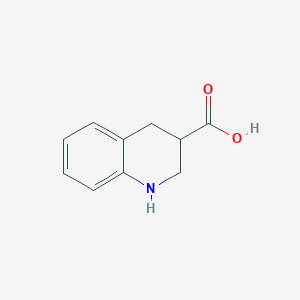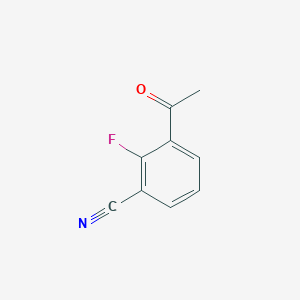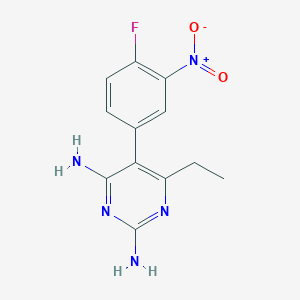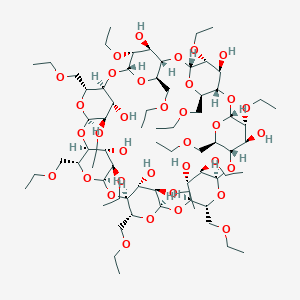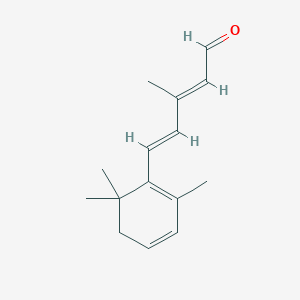
(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal is a natural compound found in various plants and fruits. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of ((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal is not yet fully understood. However, studies have shown that the compound exerts its therapeutic effects through various mechanisms, including the inhibition of inflammatory mediators, the modulation of signaling pathways, and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has antioxidant properties, which can protect cells from oxidative damage. In addition, the compound has been shown to induce apoptosis in cancer cells, which can help prevent the growth and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal in lab experiments is its potential therapeutic properties. The compound has been shown to have a wide range of applications in the treatment of various diseases. However, one of the limitations of using the compound in lab experiments is its availability. The compound is not readily available and can be difficult to synthesize.
Direcciones Futuras
There are several future directions for the study of ((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal. One direction is to further investigate the mechanism of action of the compound to better understand how it exerts its therapeutic effects. Another direction is to explore the potential applications of the compound in the treatment of other diseases. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing the compound.
Métodos De Síntesis
((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal can be synthesized through various methods. One of the most common methods involves the isolation of the compound from essential oils extracted from plants such as ginger, turmeric, and black pepper. Another method involves the chemical synthesis of the compound using organic chemistry techniques.
Aplicaciones Científicas De Investigación
((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal has been extensively studied for its potential therapeutic properties. Research has shown that the compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.
Propiedades
Número CAS |
25528-87-4 |
|---|---|
Nombre del producto |
(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal |
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienal |
InChI |
InChI=1S/C15H20O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h5-9,11H,10H2,1-4H3/b8-7+,12-9+ |
Clave InChI |
OJHSBMRFBRXYNM-ANKZSMJWSA-N |
SMILES isomérico |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=O)/C |
SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=O)C |
SMILES canónico |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=O)C |
Sinónimos |
(E,E)-3-Methyl-5-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2,4-pentadienal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



